REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[CH:5]([C:6](=[O:7])[O-:8])[O:9][c:10]1[c:11]([Br:17])[cH:12][c:13]([Cl:16])[cH:14][cH:15]1.[Cl:25][CH2:26][Cl:27].[OH:18][C:19]([C:20]([F:21])([F:22])[F:23])=[O:24]>>[CH2:5]([C:6](=[O:7])[OH:8])[O:9][c:10]1[c:11]([Br:17])[cH:12][c:13]([Cl:16])[cH:14][cH:15]1
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Name
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CC(C)(C)C(Oc1ccc(Cl)cc1Br)C(=O)[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)C(Oc1ccc(Cl)cc1Br)C(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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O=C(O)COc1ccc(Cl)cc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |